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Introduction

ARC-7 is a randomized, open-label Phase 2 clinical trial evaluating the efficacy and safety of

novel immunotherapy combinations in first-line, metastatic non-small cell lung cancer (NSCLC)

with high PD-L1 expression.[1][2] The study investigates combinations of domvanalimab (an

anti-TIGIT antibody), zimberelimab (an anti-PD-1 antibody), and etrumadenant (a dual A2a/b

adenosine receptor antagonist).[3] This application note will explore the conceptual application

of the principles behind the ARC-7 trial to a high-throughput screening (HTS) context for the

discovery of new cancer therapeutics. While the ARC-7 trial itself is a clinical study and not a

screening platform, the targeted pathways are highly relevant for HTS assay development.

Core Concepts for HTS Assay Development

The ARC-7 trial focuses on modulating the immune response to cancer by targeting three key

pathways:

PD-1/PD-L1 Pathway: A major immune checkpoint pathway that cancer cells exploit to evade

T-cell mediated killing.

TIGIT Pathway: An emerging immune checkpoint that suppresses T-cell and NK cell activity.
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Adenosine Pathway: Adenosine in the tumor microenvironment has immunosuppressive

effects.

A high-throughput screening cascade to identify novel modulators of these pathways could be

designed to identify new therapeutic candidates.

Quantitative Data from ARC-7 Interim Analysis
The following table summarizes key efficacy data from an interim analysis of the ARC-7 study.

This data can serve as a benchmark for the expected level of activity for compounds targeting

these pathways.

Treatment Arm
Objective Response Rate
(ORR)

Median Progression-Free
Survival (PFS) in months

Zimberelimab (anti-PD-1)

Monotherapy
27% 5.4

Domvanalimab (anti-TIGIT) +

Zimberelimab
41% 12.0

Domvanalimab +

Zimberelimab + Etrumadenant

(adenosine receptor

antagonist)

40% 10.9

Data from the fourth interim analysis of the ARC-7 study as of August 31, 2022.[3][4]

Conceptual High-Throughput Screening Protocols
Here are detailed methodologies for conceptual HTS assays based on the pathways targeted

in the ARC-7 trial.

1. Primary Screen: PD-1/PD-L1 Blockade Assay

Objective: Identify compounds that disrupt the PD-1/PD-L1 interaction.
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Principle: A cell-based reporter assay where the interaction of PD-1 and PD-L1 results in the

inhibition of a reporter gene (e.g., luciferase). Compounds that block the interaction will

restore reporter gene expression.

Methodology:

Cell Lines: Use a co-culture system of Jurkat T cells engineered to express a luciferase

reporter under the control of an NFAT response element and a cell line (e.g., CHO-K1)

stably expressing PD-L1 and a T-cell receptor (TCR) activator.

Assay Plates: Seed the PD-L1 expressing cells in 384-well plates.

Compound Addition: Add test compounds from a small molecule library using an acoustic

liquid handler.

Co-culture: Add the Jurkat-NFAT-luciferase reporter cells to the assay plates.

Incubation: Incubate the co-culture for 6-24 hours to allow for cell-cell interaction and

reporter gene expression.

Lysis and Detection: Add a luciferase substrate and measure luminescence using a plate

reader.

Data Analysis: Normalize the data to positive (e.g., a known anti-PD-1 antibody) and

negative (e.g., DMSO) controls.

2. Secondary Screen: TIGIT Inhibition Assay

Objective: Identify compounds that block the interaction of TIGIT with its ligand, PVR

(CD155).

Principle: A biochemical assay using AlphaLISA® technology to measure the proximity of

TIGIT and PVR.

Methodology:

Reagents: Recombinant human TIGIT-His and PVR-Fc proteins, AlphaLISA® acceptor

beads conjugated to an anti-His antibody, and donor beads conjugated to Protein A.
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Assay Buffer: Prepare an appropriate assay buffer (e.g., PBS with 0.1% BSA).

Compound Addition: Add test compounds to a 384-well ProxiPlate®.

Reagent Addition: Add TIGIT-His and PVR-Fc proteins to the wells.

Bead Addition: Add the acceptor and donor beads.

Incubation: Incubate the plate in the dark at room temperature for 1 hour.

Detection: Read the plate on an EnVision® multimode plate reader.

Data Analysis: Calculate the percentage of inhibition based on the signal from control

wells.

3. Tertiary Screen: Adenosine Receptor Antagonist Assay

Objective: Identify compounds that antagonize the A2a adenosine receptor.

Principle: A cell-based cAMP assay. Activation of the A2a receptor (a Gs-coupled GPCR)

leads to an increase in intracellular cAMP. Antagonists will block this increase.

Methodology:

Cell Line: Use a CHO cell line stably expressing the human A2a adenosine receptor.

Assay Plates: Seed the cells in 384-well plates.

Compound Addition: Add test compounds.

Agonist Addition: Add a known A2a receptor agonist (e.g., NECA).

Incubation: Incubate for 30 minutes.

cAMP Detection: Use a commercial cAMP detection kit (e.g., HTRF® or LANCE® Ultra

cAMP).

Detection: Read the plate on a compatible plate reader.
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Data Analysis: Generate dose-response curves to determine the potency of the antagonist

compounds.
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Caption: Signaling pathways targeted by the components of the ARC-7 trial.
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Caption: A conceptual high-throughput screening cascade for identifying novel immune

checkpoint inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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